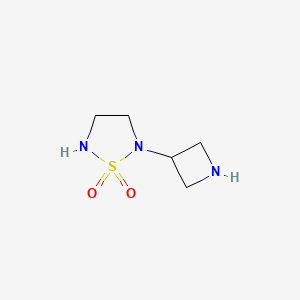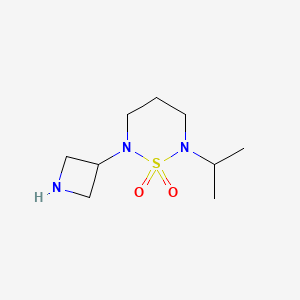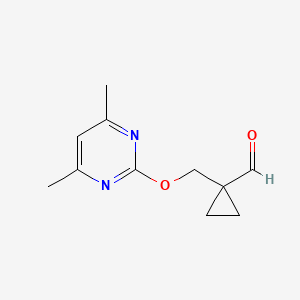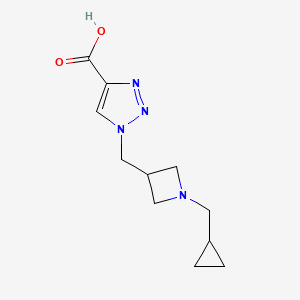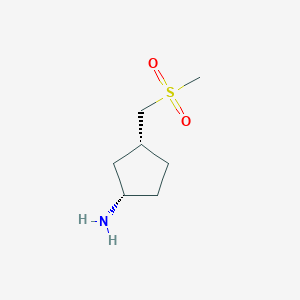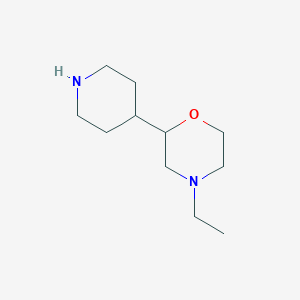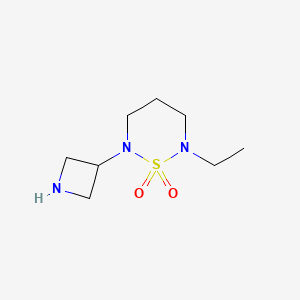
2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It has the empirical formula C7H14N2O2S and a molecular weight of 263.19 .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This provides a textual representation of the compound’s structure.Applications De Recherche Scientifique
Synthesis and Evaluation of Antimicrobial Agents
- Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial activities. For instance, studies have focused on the synthesis of azetidinone and thiadiazolidinone derivatives with promising anti-inflammatory and antimicrobial properties (Bhati & Kumar, 2008). These compounds have shown significant activities against various bacteria and are considered potential leads for developing new antimicrobial drugs.
Development of Anti-Inflammatory Agents
- Research into azetidinone compounds extends into their anti-inflammatory and analgesic activities. A specific compound, highlighted for its potent anti-inflammatory and analgesic effects, outperformed phenylbutazone in ulcerogenic activity, indicating a potential for safer anti-inflammatory medications (Bhati & Kumar, 2008).
Antibacterial and Antifungal Properties
- Novel azetidin-2-one compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These activities have been evaluated against a range of pathogens, demonstrating the potential of these compounds as templates for developing new antimicrobial agents (Saeed, Al-Jadaan, & Abbas, 2020).
Pharmacological Applications
- The chemical structures related to azetidinones and thiadiazinanes have been explored for various pharmacological applications, including their use as bronchodilators and potential treatments for conditions like Alzheimer's disease. For example, derivatives of thiadiazinane have been identified as candidates for bronchodilator agents with promising in vitro and in vivo activities (Campillo et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-2-10-4-3-5-11(14(10,12)13)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEBNDDSAJRCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(S1(=O)=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


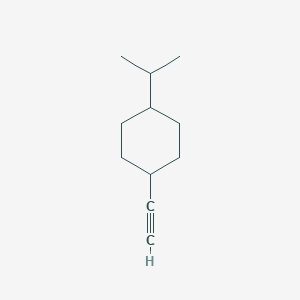
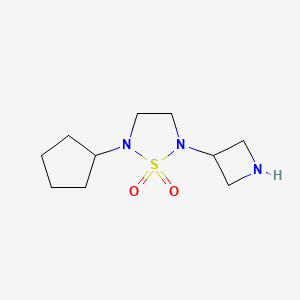

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
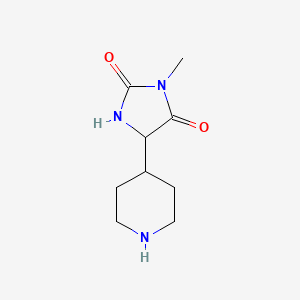
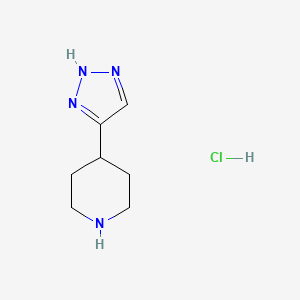
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
